molecular formula C15H14N2O4 B14639943 2-(1-Ethyl-2,6-dioxopiperidin-3-yl)-1H-isoindole-1,3(2H)-dione CAS No. 54946-21-3

2-(1-Ethyl-2,6-dioxopiperidin-3-yl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B14639943
CAS No.: 54946-21-3
M. Wt: 286.28 g/mol
InChI Key: WJTRZXRQSAMCIM-UHFFFAOYSA-N
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Description

2-(1-Ethyl-2,6-dioxopiperidin-3-yl)-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of a piperidine ring fused to an isoindole structure, with additional functional groups that contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Ethyl-2,6-dioxopiperidin-3-yl)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative or a diketone.

    Introduction of the Isoindole Moiety: The isoindole structure is introduced through a condensation reaction between a phthalic anhydride derivative and the piperidine intermediate.

    Functional Group Modifications: The final compound is obtained by introducing the ethyl group and other functional groups through alkylation or acylation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1-Ethyl-2,6-dioxopiperidin-3-yl)-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acids can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

2-(1-Ethyl-2,6-dioxopiperidin-3-yl)-1H-isoindole-1,3(2H)-dione has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders or cancer.

    Materials Science: Its unique structure makes it a candidate for use in the synthesis of advanced materials, such as polymers or nanomaterials.

    Biological Research: The compound can be used as a probe or tool in biochemical assays to study enzyme activity or protein interactions.

    Industrial Applications: It may be utilized in the production of specialty chemicals or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-(1-Ethyl-2,6-dioxopiperidin-3-yl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methyl-2,6-dioxopiperidin-3-yl)-1H-isoindole-1,3(2H)-dione
  • 2-(1-Propyl-2,6-dioxopiperidin-3-yl)-1H-isoindole-1,3(2H)-dione
  • 2-(1-Butyl-2,6-dioxopiperidin-3-yl)-1H-isoindole-1,3(2H)-dione

Uniqueness

2-(1-Ethyl-2,6-dioxopiperidin-3-yl)-1H-isoindole-1,3(2H)-dione is unique due to its specific ethyl substitution, which can influence its chemical reactivity, biological activity, and physical properties. This makes it distinct from other similar compounds with different alkyl substitutions, potentially leading to different applications and effects.

Properties

CAS No.

54946-21-3

Molecular Formula

C15H14N2O4

Molecular Weight

286.28 g/mol

IUPAC Name

2-(1-ethyl-2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

InChI

InChI=1S/C15H14N2O4/c1-2-16-12(18)8-7-11(15(16)21)17-13(19)9-5-3-4-6-10(9)14(17)20/h3-6,11H,2,7-8H2,1H3

InChI Key

WJTRZXRQSAMCIM-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)CCC(C1=O)N2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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